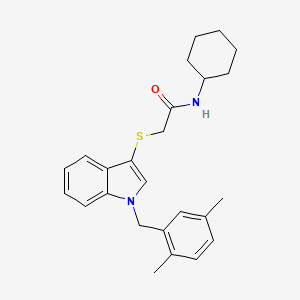

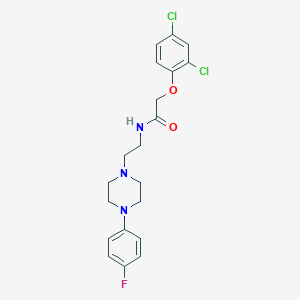

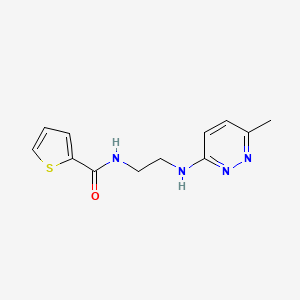

![molecular formula C20H24N4 B2676991 5-Tert-butyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine CAS No. 896857-70-8](/img/structure/B2676991.png)

5-Tert-butyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for 5-Tert-butyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine are not available in the search results, related compounds have been synthesized. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .Aplicaciones Científicas De Investigación

Hydrogen-Bonded Chain Structures

Research by Portilla et al. (2006) elucidates the hydrogen-bonded chain structures in related pyrazolo[1,5-a]pyrimidine compounds, showcasing their intricate molecular interactions. These structures are pivotal for understanding the compound's crystalline form, which could influence its application in drug design and material science (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).

Sky-Blue-Emitting Phosphors for OLEDs

Chang et al. (2013) have developed a new class of heteroleptic Ir(III) metal complexes using pyrimidine chelates for application in organic light-emitting diodes (OLEDs). This research showcases the potential use of pyrazolo[1,5-a]pyrimidine derivatives in creating high-performance, sky-blue- and white-emitting OLEDs, indicating their significance in advanced electronic and photonic technologies (Chang, Wu, Chiu, Liang, Tsai, Liao, Chi, Hsieh, Kuo, Lee, Pan, Chou, Lin, & Tseng, 2013).

Antimicrobial and Anticancer Agents

A study by Abd El-Sattar et al. (2021) discusses the synthesis of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. These compounds exhibit significant bioactivity, highlighting the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in medical research and pharmaceutical development (Abd El-Sattar, El-Adl, El-Hashash, Salama, & Elhady, 2021).

Synthesis and Characterization Techniques

Maquestiau et al. (2010) present methods for the selective preparation of pyrazolo[1,5-a]pyrimidines, offering insights into synthetic routes that could facilitate the production of these compounds for various scientific applications. Understanding these synthesis techniques is crucial for researchers aiming to create derivatives with specific properties for targeted uses (Maquestiau, Taghret, & Eynde, 2010).

Antiproliferative and Proapoptotic Agents

Carraro et al. (2006) explore pyrazolo[3,4-d]pyrimidine derivatives as potent antiproliferative and proapoptotic agents, particularly focusing on their ability to inhibit c-Src phosphorylation in cancer cells. This study underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy, especially in designing new treatments that target specific cellular pathways involved in tumor growth and survival (Carraro, Naldini, Pucci, Locatelli, Maga, Schenone, Bruno, Ranise, Bondavalli, Brullo, Fossa, Menozzi, Mosti, Modugno, Tintori, Manetti, & Botta, 2006).

Propiedades

IUPAC Name |

5-tert-butyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4/c1-20(2,3)17-13-18(23-11-7-8-12-23)24-19(22-17)16(14-21-24)15-9-5-4-6-10-15/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOLKAUEMGTBPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tert-butyl)-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

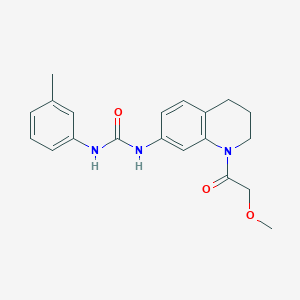

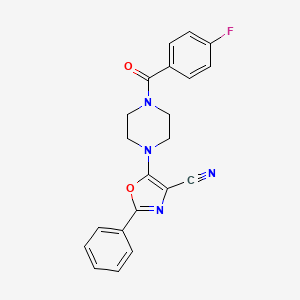

![3-phenyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676908.png)

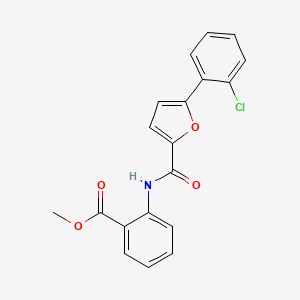

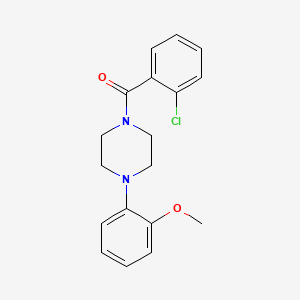

![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2676911.png)

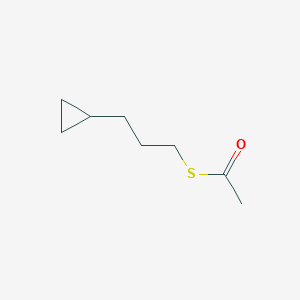

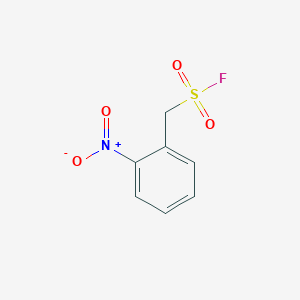

![5-(4-acetylpiperazin-1-yl)-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676917.png)

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676925.png)

![1-(2-Fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2676928.png)